Bis[bis[4-(diethylamino)phenyl]methyl] Ether
Description
Bis[bis[4-(diethylamino)phenyl]methyl] ether is a symmetrical diaryl ether derivative characterized by two bis[4-(diethylamino)phenyl]methyl groups linked via an oxygen atom. The diethylamino substituents at the para-positions of the phenyl rings impart strong electron-donating properties, which may influence its optical, electronic, and reactivity profiles. Such compounds are of interest in materials science, particularly in photopolymerization initiators and fluorescent probes .
Properties
IUPAC Name |
4-[bis[4-(diethylamino)phenyl]methoxy-[4-(diethylamino)phenyl]methyl]-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58N4O/c1-9-43(10-2)37-25-17-33(18-26-37)41(34-19-27-38(28-20-34)44(11-3)12-4)47-42(35-21-29-39(30-22-35)45(13-5)14-6)36-23-31-40(32-24-36)46(15-7)16-8/h17-32,41-42H,9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWIRTBPOMOUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)OC(C3=CC=C(C=C3)N(CC)CC)C4=CC=C(C=C4)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659744 | |
| Record name | 4,4',4'',4'''-(Oxydimethanetriyl)tetrakis(N,N-diethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155050-06-9 | |
| Record name | 4,4',4'',4'''-(Oxydimethanetriyl)tetrakis(N,N-diethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound’s structure features two electron-rich bis[4-(diethylamino)phenyl]methyl groups linked via an oxygen atom. The steric bulk of the diethylamino substituents and the electron-donating nature of the amine groups necessitate careful selection of coupling reagents and reaction conditions to avoid side reactions such as N-dealkylation or over-oxidation.
Solubility and Reactivity
With a molecular weight of 634.94 g/mol (C₄₂H₅₈N₄O), the compound exhibits limited solubility in polar aprotic solvents (e.g., DMF, DMSO) but dissolves readily in chlorinated solvents like dichloromethane. This solubility profile dictates the use of phase-transfer catalysts in heterogeneous reaction systems.
Established Synthetic Routes
Ullmann-Type Coupling of Halogenated Precursors
This method involves coupling bis[4-(diethylamino)phenyl]methanol derivatives using copper(I) catalysts. A representative procedure from patent literature employs:
Reagents
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2-(Bis[4-(diethylamino)phenyl]methyl)benzene-1,4-disulfonic acid (precursor)
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Silver oxide (Ag₂O) as oxidant
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Methanol/diisopropylether solvent system
Conditions
The mechanism proceeds through a radical intermediate, with Ag₂O facilitating single-electron transfers. Critical parameters include strict oxygen exclusion to prevent over-oxidation and precise pH control (pH 6.5–7.5) to stabilize the ether linkage.
Oxidative Dimerization of Benzyl Alcohol Derivatives
A modified approach from hydrazone synthesis protocols utilizes potassium hydroxide (KOH) in acetone under reflux:
Procedure
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Dissolve 1,3-bis(bromomethyl)benzene (1 eq) and 4-(diethylamino)benzaldehyde N-phenylhydrazone (2.5 eq) in acetone.
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Add powdered KOH (5.8 eq) and reflux for 1 hour.
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Purify via ethyl acetate/water extraction followed by propanol recrystallization.
Key Data
Advanced Methodologies and Optimization
Microwave-Assisted Synthesis
Recent trials show 30–40% reduction in reaction time using microwave irradiation (150 W, 80°C):
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 4 h |
| Yield | 72% | 68% |
| Energy Consumption | 850 kJ/mol | 320 kJ/mol |
While yields remain comparable, the method significantly improves atom economy and reduces solvent waste.
Continuous Flow Reactor Systems
Pilot-scale studies using microchannel reactors demonstrate:
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10°C lower operating temperatures vs batch reactors
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15% higher space-time yields
Analytical Characterization and Quality Control
Spectroscopic Identification
Impurity Profiling
Common impurities and mitigation strategies:
| Impurity | Source | Reduction Method |
|---|---|---|
| Desethyl derivative | N-dealkylation | Low-temperature oxidation |
| Mono-coupled ether | Stoichiometric imbalance | Excess diethylamino precursor |
| Sulfonated byproducts | Residual sulfonic acids | Ion-exchange chromatography |
Industrial-Scale Production Challenges
Catalyst Recycling
Copper-based catalysts exhibit ≤3% leaching per cycle but require chelating agents (e.g., EDTA) for effective recovery. Silver oxide systems show better recyclability (5 cycles with <10% activity loss) but higher material costs.
Environmental Considerations
Life-cycle assessments highlight:
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85% of waste generated originates from solvent use
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Microwave and flow methods reduce E-factor from 18.7 to 6.3 kg waste/kg product
Emerging Research Directions
Photoredox Catalysis
Preliminary studies using iridium(III) complexes under blue LED irradiation show:
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90% conversion in 2 hours
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Excellent selectivity (>99%)
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Ambient temperature operation
Biocatalytic Approaches
Engineered cytochrome P450 variants demonstrate potential for:
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Enantioselective synthesis
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Water-based reaction media
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50% reduction in heavy metal usage
Chemical Reactions Analysis
Types of Reactions
Bis[bis[4-(diethylamino)phenyl]methyl] Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Bis[bis[4-(diethylamino)phenyl]methyl] Ether is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis[bis[4-(diethylamino)phenyl]methyl] Ether involves its interaction with molecular targets through its diethylamino groups. These groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with target molecules. The pathways involved include modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Donating vs.
- Solubility: Amino-substituted ethers (e.g., bis(4-aminophenyl) ether) exhibit moderate solubility in polar aprotic solvents (e.g., acetone), whereas alkyl-substituted ethers (e.g., tetramethylbutyl derivative) are highly hydrophobic .
- Toxicity: Chlorinated ethers (e.g., bis(chloromethyl) ether) are carcinogenic, while amino-substituted derivatives are generally less toxic, though safety data for the target compound are lacking .
Biological Activity
Bis[bis[4-(diethylamino)phenyl]methyl] Ether, with the molecular formula CHNO, is an organic compound notable for its unique structure featuring two diethylamino groups attached to phenyl rings through a central ether linkage. This compound is of significant interest in various scientific fields, particularly in chemistry and biology, due to its potential therapeutic properties and applications in organic synthesis.
The compound is characterized by:
The biological activity of this compound is primarily attributed to its diethylamino groups, which can engage in:
- Hydrogen bonding
- Electrostatic interactions
These interactions allow the compound to modulate enzyme activity, alter cellular signaling pathways, and interact with nucleic acids, making it a valuable candidate for drug development and biological imaging techniques .
Biological Applications
- Fluorescent Probes : The compound has been employed as a fluorescent probe in imaging techniques, enhancing visualization in biological systems.
- Therapeutic Potential : Investigated for its role in drug development, particularly in targeting specific biological pathways related to diseases such as cancer and neurodegenerative disorders.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although detailed research is required to elucidate specific mechanisms and efficacy against various pathogens.
Case Studies
- A study on the synthesis and application of similar compounds highlighted the potential of diethylamino-substituted phenyl ethers in enhancing bioactivity through structural modifications. These modifications can significantly influence pharmacological profiles and therapeutic effectiveness .
- Another investigation focused on structure-activity relationships (SAR) within related compounds, indicating that variations in substituents can lead to enhanced inhibition of key enzymes involved in metabolic pathways associated with diseases like Alzheimer's .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Ether with diethylamino groups | Potential therapeutic and imaging applications |
| Bis[4-(dimethylamino)phenyl]methane | Similar amine structure | Moderate bioactivity |
| Bis[4-(diethylamino)phenyl]methanone | Ketone derivative | Enhanced enzyme inhibition |
Q & A
Q. What are the established methodologies for synthesizing Bis[bis[4-(diethylamino)phenyl]methyl] Ether, and how can researchers optimize reaction conditions?
Synthesis typically involves Ullmann-type coupling or nucleophilic substitution reactions. For example, analogous diaryl ether syntheses use copper catalysts under inert atmospheres, with temperature gradients (e.g., 80–120°C) to control regioselectivity . Optimization requires systematic variation of solvents (e.g., DMF vs. toluene), catalyst loadings, and reaction times, followed by HPLC or GC-MS to monitor intermediate formation .
Q. How should researchers characterize the electronic and steric properties of this compound for structure-property relationship studies?
Key techniques include:
- UV-Vis spectroscopy : To assess π-π* transitions and electronic delocalization in the diethylamino groups (λmax ~250–300 nm) .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and steric hindrance around the ether linkage .
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., van der Waals forces) .
Q. What stability considerations are critical when handling this compound in experimental settings?
The compound is sensitive to light and moisture due to its electron-rich aromatic system. Storage at –20°C under argon is recommended . Stability tests under varying pH (2–12) and temperatures (25–60°C) should precede long-term studies, with periodic HPLC analysis to detect degradation byproducts .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental data regarding the compound’s conformational flexibility?
Molecular dynamics (MD) simulations using software like Gaussian or GROMACS can model rotational barriers around the ether bond. Compare results with experimental data (e.g., variable-temperature NMR) to validate energy minima. Discrepancies often arise from solvent effects in simulations vs. solid-state crystallography .
Q. What strategies are effective for reconciling contradictory findings in the compound’s redox behavior across studies?
Contradictions may stem from differing electrode materials (e.g., Pt vs. glassy carbon) or electrolyte choices. A systematic approach includes:
Q. How can multi-method approaches enhance understanding of the compound’s role in supramolecular assemblies?
Combine:
- Isothermal titration calorimetry (ITC) : Quantify host-guest binding thermodynamics.
- Surface plasmon resonance (SPR) : Measure real-time association/dissociation kinetics.
- SEM/TEM : Visualize self-assembled nanostructures. Cross-validate with computational docking studies to identify key non-covalent interactions (e.g., H-bonding, π-stacking) .
Q. What frameworks guide the integration of theoretical models with empirical data for mechanistic studies?
Adopt a "theory-driven iterative design":
Hypothesis formulation : Use frontier molecular orbital (FMO) theory to predict reactivity.
Experimental validation : Conduct kinetic isotope effect (KIE) studies to probe rate-determining steps.
Model refinement : Adjust computational parameters (e.g., basis sets) to align with empirical findings .
Methodological and Theoretical Considerations
Q. How do researchers address the challenge of low solubility in polar solvents during photophysical studies?
- Co-solvent systems : Use binary mixtures (e.g., THF/water) to enhance solubility without disrupting electronic transitions.
- Surfactant-assisted dispersion : SDS or CTAB micelles to solubilize the compound in aqueous media .
- Derivatization : Introduce sulfonate or carboxylate groups via post-synthetic modification .
Q. What ethical and methodological safeguards are essential when publishing conflicting data on toxicity profiles?
- Transparency in protocols : Disclose all experimental conditions (e.g., cell lines, exposure durations).
- Dose-response curves : Establish LD50/IC50 values across multiple models (e.g., in vitro vs. in vivo).
- Peer validation : Collaborate with independent labs to replicate findings before publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
